molecular formula C14H11ClFNO B3341549 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide CAS No. 1026455-53-7

3-chloro-N-(4-fluoro-3-methylphenyl)benzamide

Cat. No.: B3341549
CAS No.: 1026455-53-7
M. Wt: 263.69 g/mol
InChI Key: CNGBVOYMULHFLP-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluoro-3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 3-position and a fluoro group at the 4-position of the benzamide structure, along with a methyl group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-fluoro-3-methylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluoro-3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-chloro-N-(4-fluoro-3-methylphenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the chloro and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the methyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with 3-chloro-N-(4-fluoro-3-methylphenyl)benzamide but contains a thiazole ring instead of a benzamide moiety.

    N-(4-chloro-3-methylphenyl)-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a fluoro group, which can significantly alter its chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the methyl group, provides a unique electronic and steric environment that can influence the compound’s interactions with molecular targets and its overall behavior in chemical reactions.

Properties

IUPAC Name

3-chloro-N-(4-fluoro-3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGBVOYMULHFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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